2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

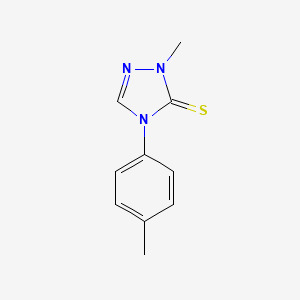

2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This specific compound is characterized by the presence of a methyl group at the second position and a 4-methylphenyl group at the fourth position of the triazole ring, with a thione group at the third position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The methyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted triazoles depending on the reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that derivatives of 1,2,4-triazole-3-thione have potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated several triazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds derived from 1,2,4-triazole-3-thione demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL, with some derivatives showing superior activity compared to established antibiotics like chloramphenicol and levofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|---|

| 6a | S. aureus | 0.25 | More active than chloramphenicol (16 µg/mL) |

| 14a | E. coli | 1 | Comparable to levofloxacin (MIC = 1 µg/mL) |

Anticonvulsant Activity

Another notable application of this compound is its potential anticonvulsant properties. Research indicates that derivatives of 1,2,4-triazole-3-thione can effectively reduce seizure activity in animal models.

Case Study: Seizure Reduction

A study conducted on various triazole derivatives revealed that certain compounds could significantly reduce seizure frequency in mouse models subjected to maximal electroshock-induced seizures. The most effective compounds had ED50 values ranging from 186.4 to 217.8 mg/kg, indicating a promising therapeutic window for further development .

| Compound | ED50 (mg/kg) | Toxicity Profile |

|---|---|---|

| 10a | 186.4 | Comparable to valproate |

| 12a | 217.8 | Best tolerated among tested |

Diabetes Management

Recent patents have highlighted the potential of triazole derivatives as therapeutic agents for diabetes management. Specifically, compounds that inhibit pyruvate dehydrogenase kinase (PDK) are being investigated for their role in treating type 1 and type 2 diabetes as well as related complications.

Case Study: PDK Inhibition

A patent described the use of a specific triazole derivative as a PDK inhibitor, which showed effectiveness in managing blood glucose levels and preventing diabetic complications such as neuropathy and retinopathy . This suggests a novel approach to diabetes treatment through targeted molecular action.

Antifungal Applications

The antifungal properties of triazole compounds are also well-documented. Studies have shown that certain derivatives can effectively combat fungal infections, which is crucial given the rise of antifungal resistance.

Case Study: Fungal Resistance

Research focusing on the synthesis of mercaptotriazole derivatives demonstrated promising antifungal activity against various yeast-like fungi and pathogenic strains. The synthesized compounds were tested using agar-well diffusion methods, showing significant zones of inhibition comparable to traditional antifungal agents .

| Compound | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Candida albicans | 27 |

| Compound B | Aspergillus niger | 24 |

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: The parent compound of the triazole family.

4-Phenyl-1,2,4-triazole-3-thione: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

2-Methyl-1,2,4-triazole-3-thione: Lacks the 4-methylphenyl group.

Uniqueness

2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione is unique due to the presence of both a methyl group and a 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to other triazole derivatives.

Activité Biologique

2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antibacterial, antifungal, anticancer, and anticonvulsant properties.

Chemical Structure

The compound can be represented structurally as follows:

This molecular structure includes a triazole ring and a thione group, which are essential for its biological activity.

Antibacterial Activity

Research has shown that derivatives of 1,2,4-triazole-3-thione exhibit significant antibacterial properties. For instance, studies indicate that compounds with the triazole moiety can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 5 µg/mL against Bacillus subtilis and Escherichia coli .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 5 | |

| 4-amino-5-aryl-1,2,4-triazole | B. subtilis | 3.12 | |

| 5-substituted triazoles | P. aeruginosa | 8 |

Antifungal Activity

The antifungal potential of triazole compounds is well-documented. The presence of the thione group enhances their efficacy against fungal pathogens. For example, some derivatives have shown activity comparable to established antifungals like fluconazole . This makes them promising candidates for further development in antifungal therapies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The selectivity towards cancer cells suggests potential applications in targeted cancer therapies .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | IGR39 (Melanoma) | 10 | |

| Hydrazone derivatives | MDA-MB-231 (Breast) | 15 | |

| Triazole-thiol derivatives | Panc-1 (Pancreatic) | 12 |

Anticonvulsant Activity

The anticonvulsant effects of triazole derivatives have also been explored. Studies indicate that these compounds can elevate seizure thresholds in animal models and may enhance the effects of traditional antiepileptic drugs like valproate . This suggests a potential role for these compounds in epilepsy management.

Case Studies

- Antibacterial Screening : A study conducted by researchers synthesized various triazole derivatives and tested their antibacterial properties against common pathogens. The results showed that many compounds had MIC values comparable to or lower than those of standard antibiotics .

- Cytotoxicity Testing : In vitro studies on melanoma cells revealed that certain hydrazone derivatives of triazoles exhibited significant cytotoxicity, indicating their potential as anticancer agents .

Propriétés

IUPAC Name |

2-methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-3-5-9(6-4-8)13-7-11-12(2)10(13)14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXQIHVLMGGFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NN(C2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.